1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-9-12(14-4-2-3-5-15(14)19)8-18(24)20-10-13(11-20)21-16(22)6-7-17(21)23/h2-5,9,13H,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFYISPASBUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 1-Methylindole
1-Methylindole undergoes electrophilic substitution at the 3-position using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Subsequent hydrolysis yields 1-methyl-1H-indole-3-acetic acid:
$$
\text{1-Methylindole} + \text{AcCl} \xrightarrow{\text{AlCl}3} \text{1-Methyl-1H-indole-3-acetyl chloride} \xrightarrow{\text{H}2\text{O}} \text{1-Methyl-1H-indole-3-acetic acid}
$$
Optimization Notes :
Azetidine Ring Construction
Cyclization of 1,3-Dibromopropane with Ammonia
Azetidine is synthesized via intramolecular nucleophilic substitution using 1,3-dibromopropane and aqueous ammonia under high-pressure conditions:
$$
\text{BrCH}2\text{CH}2\text{CH}2\text{Br} + 2\text{NH}3 \rightarrow \text{Azetidine} + 2\text{NH}_4\text{Br}
$$
Conditions :
Functionalization at the 3-Position
3-Aminomethylazetidine is prepared by treating azetidine with formaldehyde and hydrogen cyanide, followed by catalytic hydrogenation:
$$
\text{Azetidine} + \text{HCHO} + \text{HCN} \rightarrow \text{3-Cyanomethylazetidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Aminomethylazetidine}
$$
Key Parameters :
Coupling of Indole-Acetyl and Azetidine Moieties
Amide Bond Formation
The indole-acetic acid is activated as an acid chloride (thionyl chloride) and coupled to 3-aminomethylazetidine:
$$
\text{1-Methyl-1H-indole-3-acetyl chloride} + \text{3-Aminomethylazetidine} \xrightarrow{\text{Et}_3\text{N}} \text{1-{1-[2-(1-Methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}amine}
$$
Reaction Details :
Alternative Synthetic Routes
Rhodium-Catalyzed Cycloaddition
Azetidine formation via Rh₂(Piv)₄-catalyzed [2+2] cycloaddition between diazo compounds and imines, followed by functionalization:
$$
\text{Diazo-Meldrum's acid} + \text{Imine} \xrightarrow{\text{Rh}2(\text{Piv})4} \text{Spiro-azetidine intermediate} \xrightarrow{\text{Functionalization}} \text{Target compound}
$$
Advantages :
Challenges and Optimization Strategies
Steric Hindrance in Azetidine Functionalization
The compact azetidine ring poses steric challenges during coupling. Strategies include:
Purification of Hydrophobic Intermediates
- Column chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures for final product purification.
Analytical Characterization
Key Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione structure can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the pyrrolidine-2,5-dione structure can produce corresponding alcohols .
Scientific Research Applications
1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The azetidine and pyrrolidine-2,5-dione structures can also interact with biological molecules, affecting cellular processes . These interactions can lead to changes in cell signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Azetidine vs.
- Indole Substitutions : The 1-methylindole group may enhance lipophilicity and metabolic stability relative to unsubstituted or 5-methoxy/fluoroindole derivatives (e.g., 1b , 4h ) .
- The acetylphenyl-bromophenyloxy derivative in demonstrates moderate GABA-T inhibition (IC₅₀ = 100.5 µM), suggesting that aryloxy substituents may enhance enzyme targeting .
Pharmacological Implications
- Enzyme Inhibition : The 4-bromophenyloxy derivative’s GABA-T inhibition (IC₅₀ = 100.5 µM) suggests that electron-withdrawing groups enhance activity, a feature absent in the target compound .
Biological Activity
1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is with a molecular weight of 325.36 g/mol. Its structure includes an indole moiety, which is known for its biological significance, particularly in drug design.
Research indicates that this compound acts as an inhibitor of protein kinase C (PKC) , an enzyme involved in various cellular processes such as growth, differentiation, and apoptosis. PKC is implicated in multiple signaling pathways associated with cancer progression. By inhibiting PKC activity, the compound may disrupt these pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Properties
Studies have shown that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione exhibits promising anticancer activity. It has been evaluated in various cancer models where it demonstrated the ability to inhibit tumor cell proliferation and induce cell death. The compound's efficacy appears to be linked to its ability to modulate PKC activity and alter downstream signaling pathways associated with cell survival and proliferation .
Immunomodulatory Effects
The compound also shows potential as an immunomodulator. It may influence the kynurenine pathway by inhibiting indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. IDO is often upregulated in tumors to create an immunosuppressive environment; thus, inhibiting this enzyme could enhance anti-tumor immune responses .
Case Studies
A study involving the administration of the compound in murine models of cancer showed a significant reduction in tumor size compared to control groups. The treatment led to increased levels of pro-inflammatory cytokines and enhanced T-cell activation, suggesting that the compound not only directly affects tumor cells but also modulates the immune response.
In Vitro Studies
In vitro assays have confirmed that the compound inhibits PKC activity in various cancer cell lines. Additionally, it has been shown to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
Data Summary Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of tumor growth | PKC inhibition |
| Immunomodulation | Enhanced T-cell activation | IDO inhibition |
| Apoptosis induction | Increased cell death | Caspase activation |
| Cytokine modulation | Increased pro-inflammatory cytokines | Immune response enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
